5-Amino-3-chloropyrazine-2-carboxylic acid

Medicinal Chemistry Nucleophilic Aromatic Substitution Pyrazine Derivatization

Researchers often select pyrazine building blocks by availability, not regiochemistry-leading to failed cross-couplings. 5-Amino-3-chloropyrazine-2-carboxylic acid (CAS 1206249-88-8) solves this: • Orthogonal sequential derivatization: acylation at C5-NH2, SNAr/cross-coupling at C3-Cl for parallel library synthesis • Cited in US 2023/0174484 A1 as GPR39 agonist precursor; chlorinated amide derivatives show anti-TB MIC of 3.13 µg/mL • Predictable SNAr regiochemistry; ΔMW +34.45 vs. dechlorinated analog enhances metabolic stability Analytically certified. For R&D use only.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
Cat. No. B12972043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-chloropyrazine-2-carboxylic acid
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)O)Cl)N
InChIInChI=1S/C5H4ClN3O2/c6-4-3(5(10)11)8-1-2(7)9-4/h1H,(H2,7,9)(H,10,11)
InChIKeyXQZFRCCRSZQTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Amino-3-chloropyrazine-2-carboxylic Acid


5-Amino-3-chloropyrazine-2-carboxylic acid (CAS 1206249-88-8) is a disubstituted pyrazine heterocycle featuring a chlorine atom at position 3 and an amino group at position 5 adjacent to the 2-carboxylic acid functionality. This specific arrangement creates a highly regioselective scaffold where the chlorine serves as a handle for nucleophilic aromatic substitution (SNAr) or cross-coupling, while the amino group can undergo independent acylation or diazotization [1]. Unlike its regioisomer 3-amino-5-chloropyrazine-2-carboxylic acid (CAS 1260663-68-0) or mono-substituted analogs such as 5-aminopyrazine-2-carboxylic acid (CAS 40155-43-9), the target compound's substitution pattern enables fully orthogonal sequential derivatization, a critical advantage in structure-activity relationship (SAR) exploration and lead optimization campaigns .

Orthogonal Cl & NH2 handles enable sequential derivatization
Predictable regioselectivity for SNAr at C-3 position
Scaffold for SAR exploration and lead optimization campaigns

Non-Fungibility of 5-Amino-3-chloropyrazine-2-carboxylic Acid


Procurement decisions for pyrazine building blocks are often based on availability rather than specific regiochemistry, yet the substitution pattern of 5-amino-3-chloropyrazine-2-carboxylic acid directly dictates reaction outcomes and biological target engagement. Simply interchanging this compound with its positional isomer (3-amino-5-chloropyrazine-2-carboxylic acid) would reverse the regioselectivity of nucleophilic attack [1]. Similarly, replacing it with a dechlorinated analog (5-aminopyrazine-2-carboxylic acid) eliminates the critical chlorine handle required for key cross-coupling steps, while a deaminated analog (5-chloropyrazine-2-carboxylic acid) loses the amino group necessary for amide bond formation found in bioactive GPR39 antagonists [2]. The quantitative evidence below demonstrates why this specific substitution pattern is non-fungible in the context of medicinal chemistry and targeted synthesis.

Target substitution pattern
Regioisomer (3-NH2, 5-Cl) reverses SNAr selectivity, leading to opposite product
Chlorine handle for cross-coupling
Dechlorinated analog lacks the Cl handle, blocking key derivatization steps
Amino group for amide bond formation
Deaminated analog loses the NH2 site needed for bioactive amide construction

5-Amino-3-chloropyrazine-2-carboxylic Acid vs. Close Analogs


Regioselective SNAr: 5-Amino vs. 3-Amino Isomer

The regioselectivity of nucleophilic aromatic substitution is determined by the electronic nature of substituents on the pyrazine ring. For the target compound, the 5-amino substituent is an electron-donating group (EDG), while the 2-carboxylic acid acts as an electron-withdrawing group (EWG). According to computational and experimental studies by Scales et al. on analogous 2-substituted 3,5-dichloropyrazines, an EWG at the 2-position directs nucleophilic attack preferentially to the 5-position, whereas an EDG directs attack to the 3-position [1]. In the target compound, the COOH at C-2 and NH2 at C-5 create an electronic environment that favors functionalization at the 3-chloro position. For the regioisomer 3-amino-5-chloropyrazine-2-carboxylic acid, the amino group at C-3 and chlorine at C-5 reverse this preference, leading to a completely different reaction outcome under identical conditions. The experimental regioselectivity ratio observed for analogous 3,5-dichloropyrazines with an EDG at C-2 was >20:1 in favor of the 3-position [1].

Regioselective SNAr
Class-level inference
Target directs attack to C-3 (>20:1)
Regioisomer directs to C-5
Regiochemical outcome determined by substitution pattern
Model system; verify with target compound
Medicinal Chemistry Nucleophilic Aromatic Substitution Pyrazine Derivatization

Orthogonal Chlorine and Amino Handles

5-Amino-3-chloropyrazine-2-carboxylic acid possesses two distinct reactive sites: a chlorine atom capable of SNAr and Pd-catalyzed cross-coupling, and a primary amino group amenable to acylation, sulfonylation, or diazotization. The dechlorinated analog, 5-aminopyrazine-2-carboxylic acid (CAS 40155-43-9), lacks the chlorine handle entirely, precluding any cross-coupling chemistry. Conversely, the deaminated analog, 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1), lacks the amino group required for amide formation. Only the target compound offers both functional groups simultaneously, allowing sequential functionalization: for example, the methyl ester derivative (CAS 34617-66-8) has been utilized in patent literature as an intermediate for GPR39 antagonists where the 5-amino group undergoes electrophilic acylation with cyclopropanecarbonyl chloride [1]. No comparable sequential derivatization is possible with mono-substituted analogs without additional protection/deprotection steps.

Orthogonal handles
Supporting evidence
2 orthogonally reactive sites
Mono-substituted analogs: 1 handle
Enables sequential functionalization without protection
Scaffold value for library synthesis
Orthogonal Synthesis Lead Optimization SAR Exploration

Antimycobacterial Activity: Chlorinated vs. Non-Chlorinated Scaffolds

While direct MIC data for 5-amino-3-chloropyrazine-2-carboxylic acid itself is not available in the primary literature, class-level SAR inference from closely related pyrazine-2-carboxylic acid derivatives demonstrates that chlorination significantly enhances antimycobacterial potency. The deaminated analog, 5-chloropyrazine-2-carboxylic acid, inhibits Mycobacterium tuberculosis with a reported MIC of 16 µg/mL and Mycobacterium avium with an MIC of 8 µg/mL . In the amide series, N-substituted 5-chloropyrazine-2-carboxamides exhibit MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv [1]. In contrast, the parent pyrazine-2-carboxylic acid (POA, CAS 98-97-5) requires metabolic activation to pyrazinoic acid for activity and shows substantially weaker direct inhibition [2]. The presence of chlorine at position 3 in the target compound is therefore predicted to confer similar class-level potency advantages over non-chlorinated analogs, while the 5-amino group provides an additional derivatization vector absent in 5-chloropyrazine-2-carboxylic acid.

Antimycobacterial activity
Class-level inference
Chlorinated analogs MIC ≤ 16 µg/mL
Non-chlorinated POA: weak direct activity
Chlorine presence supports antimycobacterial activity
Class-level SAR; target-specific data not available
Antimycobacterial Tuberculosis Structure-Activity Relationship

Physicochemical Differentiation: MW and LogP

The molecular weight and predicted lipophilicity of 5-amino-3-chloropyrazine-2-carboxylic acid place it within a distinct property space compared to its closest analogs. The target compound has a molecular weight of 173.56 g/mol (C5H4ClN3O2), which is 15 g/mol higher than 5-aminopyrazine-2-carboxylic acid (MW 139.11, C5H5N3O2) due to the chlorine substitution for a hydrogen [1]. Conversely, it is 15 g/mol higher than 5-chloropyrazine-2-carboxylic acid (MW 158.54, C5H3ClN2O2) due to the amino group replacing a hydrogen . The chlorine atom increases both molecular weight and predicted logP compared to the non-chlorinated analog, while the amino group provides hydrogen-bond donor capacity absent in the deaminated analog. These differences are sufficient to alter pharmacokinetic properties such as membrane permeability and solubility in derived lead compounds.

Physicochemical profile
Cross-study comparable
MW 173.56 g/mol
ΔMW +34.45 vs non-chlorinated analog
Chlorine and amino groups shift lipophilicity and H-bond capacity
Physicochemical differentiation from mono-substituted analogs
Physicochemical Properties Drug-likeness Lead Selection

Application Scenarios for 5-Amino-3-chloropyrazine-2-carboxylic Acid


GPR39 Antagonist Library Synthesis

The target compound's methyl ester (CAS 34617-66-8) has been specifically cited in patent literature (US 2023/0174484 A1) as a precursor for GPR39 antagonists, where the 5-amino group is acylated with cyclopropanecarbonyl chloride to generate bioactive molecules [1]. The chlorine at position 3 remains available for further diversification via Suzuki or Buchwald-Hartwig coupling, enabling the parallel synthesis of compound libraries. This sequential orthogonal functionalization is not feasible with mono-substituted analogs, making the target compound the scaffold of choice for GPR39-targeted programs.

Antimycobacterial Lead Optimization

Based on class-level SAR, chlorinated pyrazine-2-carboxylic acid derivatives exhibit MIC values against M. tuberculosis as low as 3.13 µg/mL for amide derivatives [2]. The target compound provides a unique advantage: the carboxylic acid can be converted to various amides for antimycobacterial SAR exploration, while the chlorine allows late-stage diversification to optimize potency, selectivity, and pharmacokinetic properties. This dual-handle scaffold is superior to 5-chloropyrazine-2-carboxylic acid, which cannot be functionalized at the amino position.

Regioselective Synthesis of 3,5-Disubstituted Pyrazines

The established regioselectivity rules for SNAr on pyrazines [3] demonstrate that the target compound's substitution pattern (NH2 at C-5 as EDG, COOH at C-2 as EWG) directs nucleophilic displacement of the C-3 chlorine. This predictable regiochemistry is valuable for synthesizing 3-substituted-5-amino-pyrazine-2-carboxylic acid derivatives with high confidence in product identity, avoiding the regioisomeric mixtures that complicate purification and characterization.

Physicochemical Optimization for Kinase Inhibitors

The chlorine atom contributes increased lipophilicity (ΔMW = +34.45 vs. non-chlorinated analog [4]) and metabolic stability compared to the unsubstituted 5-aminopyrazine-2-carboxylic acid scaffold. For ATP-competitive kinase inhibitors where the pyrazine core serves as a hinge-binding element, the chlorine substituent can occupy hydrophobic pockets inaccessible to the dechlorinated analog, while the amino group maintains essential hydrogen-bond interactions.

Application
Selection Property
Validation Focus
GPR39 antagonist library synthesis
Orthogonal acylation and cross-coupling sequence
Sequential functionalization efficiency and product purity
Antimycobacterial SAR exploration
Chlorine-dependent potency scaffold
MIC determination and strain-panel profiling
Regioselective 3,5-disubstituted pyrazine synthesis
Predictable SNAr direction at C-3
Regioisomer purity and characterization
Kinase inhibitor core optimization
Chlorine-mediated lipophilicity and hydrophobic interaction
Physicochemical and binding affinity profiling
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